![molecular formula C11H14FNO2 B2706751 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline CAS No. 1183643-73-3](/img/structure/B2706751.png)
2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline is a chemical compound with the molecular formula C11H14FNO2 . It has a molecular weight of 211.23 . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline consists of a tetrahydrofuran ring attached to an aniline ring via a methoxy group . The aniline ring also has a fluorine atom attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline are not fully detailed in the sources I found . The density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Fluorescence Studies and Sensor Development
Research on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohols using aniline as a quencher, has revealed insights into fluorescence quenching mechanisms. These studies utilize steady-state fluorescence measurements to understand the Stern–Volmer quenching dynamics, indicating potential applications of 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline in developing fluorescence-based sensors and studying intermolecular interactions (H. S. Geethanjali et al., 2015).
Organic Synthesis and Medicinal Chemistry
The compound's utility in organic synthesis, particularly in creating fluoro-functionalized molecules, is significant. Studies have demonstrated its role in synthesizing 3-Fluoro-2-quinolones from anilines, showcasing the potential of such compounds in generating bioactive molecules with enhanced properties, such as increased metabolic stability or altered pharmacokinetic profiles (Ursula Mävers & M. Schlosser, 1996).
Docking and QSAR Studies
Docking and quantitative structure–activity relationship (QSAR) studies involving 2-fluoroaniline derivatives, like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, highlight the importance of fluoroaniline derivatives in drug discovery and design. These studies provide insights into the molecular interactions and conformational preferences that underpin the inhibitory activity of compounds against target proteins, suggesting that 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline could serve as a valuable scaffold in medicinal chemistry (Julio Caballero et al., 2011).
Material Science and Polymer Chemistry
The synthesis and characterization of crystalline fluoro-functionalized imines indicate that compounds like 2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline could play a crucial role in developing new materials with desirable optical and electronic properties. These materials could find applications in nonlinear optical (NLO) devices, sensors, and other advanced technologies (Muhammad Ashfaq et al., 2022).
Propiedades
IUPAC Name |
2-fluoro-6-(oxolan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDTKFHCQBWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

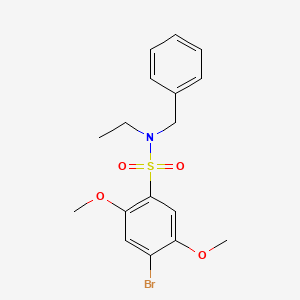
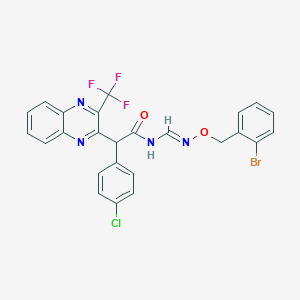
![1,1-Dioxo-4-{[2-(trifluoromethyl)phenyl]methyl}-1Lambda(6)-thiane-4-carboxylic a](/img/structure/B2706674.png)
![Tert-butyl 6-(chlorosulfonylmethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2706676.png)
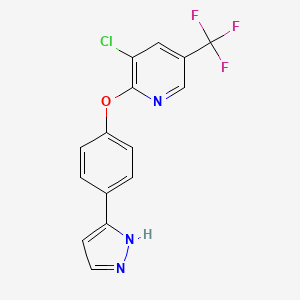
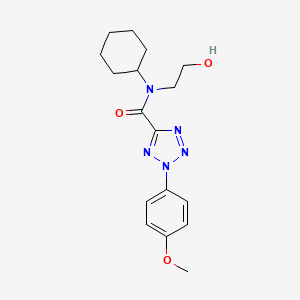


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2706681.png)
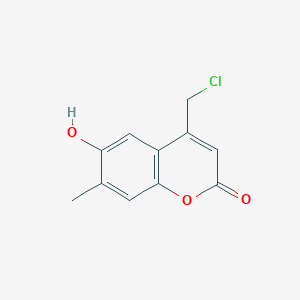
![N-(6-Oxaspiro[3.4]octan-7-ylmethyl)prop-2-enamide](/img/structure/B2706683.png)


